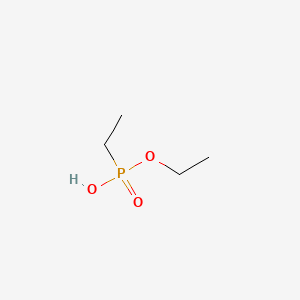
Phosphonic acid, ethyl-, monoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(ethyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of ethoxy(ethyl)phosphinic acid includes a phosphorus atom bonded to an ethoxy group and an ethyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethoxy(ethyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of ethylphosphinic acid with ethanol under acidic conditions. Another method includes the use of ethylphosphinic dichloride, which reacts with ethanol to form ethoxy(ethyl)phosphinic acid. The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of ethoxy(ethyl)phosphinic acid often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethoxy(ethyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert ethoxy(ethyl)phosphinic acid to phosphine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as thionyl chloride or phosphorus trichloride, facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Applications De Recherche Scientifique
Ethoxy(ethyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.
Medicine: Research explores its use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Ethoxy(ethyl)phosphinic acid is employed in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which ethoxy(ethyl)phosphinic acid exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can mimic phosphate groups, allowing it to bind to enzymes and other proteins, thereby inhibiting their activity. This property makes it a valuable tool in drug design, particularly for developing enzyme inhibitors. The compound’s ability to form stable complexes with metals also underlies its use in coordination chemistry and industrial applications.
Comparaison Avec Des Composés Similaires
Ethoxy(ethyl)phosphinic acid can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphinic acids: Ethoxy(ethyl)phosphinic acid is a derivative of phosphinic acids, which are characterized by the presence of a P-H bond.
Phosphine oxides: These compounds are oxidation products of phosphinic acids and have different chemical properties.
Uniqueness: Ethoxy(ethyl)phosphinic acid is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
53396-55-7 |
|---|---|
Formule moléculaire |
C4H11O3P |
Poids moléculaire |
138.10 g/mol |
Nom IUPAC |
ethoxy(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |
Clé InChI |
YJCXKNNURGCXFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


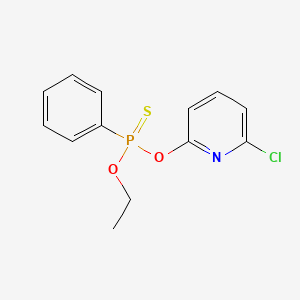
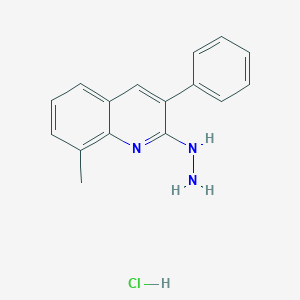



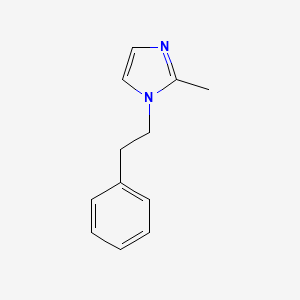
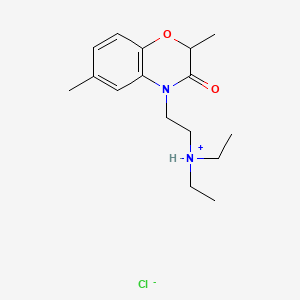
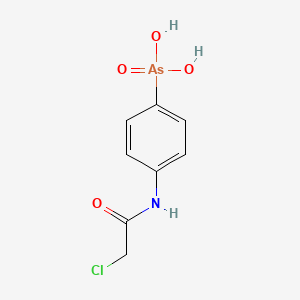
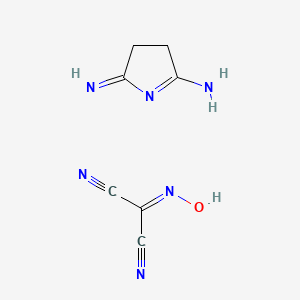
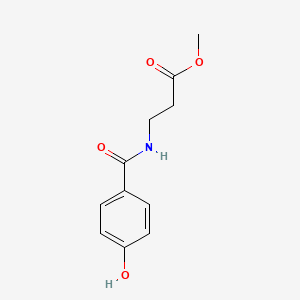
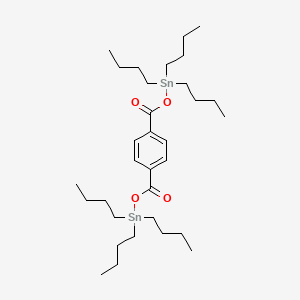
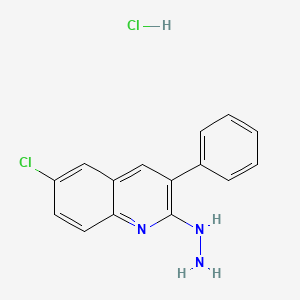

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
